2-Aminoethyl sulfonylazide

Process safety Energetic materials Scale-up

2-Aminoethyl sulfonylazide (CAS 757925-51-2), also known as β-aminoethanesulfonyl azide, is a small-molecule bifunctional reagent combining a primary aliphatic amine with a sulfonyl azide group. Its free-base form and hydrochloride salt are used as electrophilic azidation agents, chemoselective ligation handles, and key intermediates in the synthesis of the antimicrobials taurolidine and taurultam.

Molecular Formula C2H6N4O2S
Molecular Weight 150.16 g/mol
Cat. No. B12278936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethyl sulfonylazide
Molecular FormulaC2H6N4O2S
Molecular Weight150.16 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)N=[N+]=[N-])N
InChIInChI=1S/C2H6N4O2S/c3-1-2-9(7,8)6-5-4/h1-3H2
InChIKeyQJDQHBZBKSPGOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoethyl Sulfonylazide Procurement Guide: Key Differentiators for Scientific and Industrial Users


2-Aminoethyl sulfonylazide (CAS 757925-51-2), also known as β-aminoethanesulfonyl azide, is a small-molecule bifunctional reagent combining a primary aliphatic amine with a sulfonyl azide group [1]. Its free-base form and hydrochloride salt are used as electrophilic azidation agents, chemoselective ligation handles, and key intermediates in the synthesis of the antimicrobials taurolidine and taurultam [2].

Why Generic Sulfonyl Azides Cannot Replace 2-Aminoethyl Sulfonylazide in Procurement Specifications


Simple sulfonyl azides such as tosyl azide (TsN₃), methanesulfonyl azide, or p-acetamidobenzenesulfonyl azide (p-ABSA) lack the free primary amine handle that distinguishes 2-aminoethyl sulfonylazide [1]. This amino group is essential for protection/deprotection strategies, solid-phase immobilization, and further derivatization into bioactive sulfonamides. Additionally, the hydrochloride salt of 2-aminoethyl sulfonylazide offers a documented safety advantage over the shock-sensitive diazide analog 2-azidoethanesulfonyl azide, making it the preferred choice for scale-up and process chemistry [2].

2-Aminoethyl Sulfonylazide: Head-to-Head Quantitative Evidence for Selection Over Analogs


Superior Safety Profile: Non-Impact-Sensitive Hydrochloride Salt vs. 2-Azidoethanesulfonyl Azide

The hydrochloride salt of 2-aminoethyl sulfonylazide (m.p. 155 °C, recrystallized from absolute ethanol) is explicitly described as 'not sensitive to impact,' a considerable advantage over the directly analogous 2-azidoethanesulfonyl azide, which is impact-sensitive [1]. While the compound decomposes above 200 °C like other sulfonyl azides, it can be safely handled at room temperature without special precautions required for shock-sensitive diazides.

Process safety Energetic materials Scale-up

Accelerated Synthesis: Quantitative Conversion of Chloride to Azide in Water at Room Temperature

The patent reports that β-aminoethanesulfonyl chloride hydrochloride undergoes quantitative conversion to β-aminoethanesulfonylazide hydrochloride in water at room temperature within 15 minutes [1]. This contrasts with earlier multi-step routes starting from taurine that required protection/deprotection cycles and generated substantial by-products [1]. The use of water as solvent and the absence of organic co-solvents further simplifies purification, with NaCl being the sole by-product when NaN₃ is employed.

Green chemistry Process chemistry Sulfonyl azide synthesis

High-Yield Chemoselective Ligation: Up to 99% in Thio Acid/Azide Couplings for Peptide Engineering

Protected β-substituted aminoethane sulfonyl azides couple with thio acids at room temperature in 15 min to give N-acyl sulfonamides in isolated yields consistently ≥87% and reaching 99% for peptide thio acids [1]. The reaction proceeds smoothly in both chloroform and DMF, and even in THF/H₂O (2:1), a quantitative yield was obtained for a model substrate. No side reactions (e.g., amide hydrolysis or sulfonamide cleavage) were observed over 3 days under the reaction conditions, confirming chemoselectivity.

Bioorthogonal chemistry Peptide ligation Click chemistry

Solid-Phase Synthesis Compatibility: Direct Resin Loading via the Amino Handle

The free amino group of 2-aminoethyl sulfonylazide enables direct immobilization onto solid supports. A published protocol demonstrates efficient loading of resin-bound aminoethane sulfonyl azides using Boc- or Fmoc-protected amino thioacids [1]. The resulting N-acyl sulfonamide linker is fully compatible with Boc- and Fmoc-based SPPS and can be activated by microwave-assisted alkylation to release C-terminally modified peptides. This contrasts with simple sulfonyl azides (e.g., TsN₃) that lack an anchoring point for solid-phase synthesis.

Solid-phase peptide synthesis Safety-catch linkers Bioconjugation

Priority Application Scenarios for 2-Aminoethyl Sulfonylazide Based on Verified Differentiation


Scalable Manufacturing of Taurolidine and Taurultam Active Pharmaceutical Ingredients

The hydrochloride salt's non-impact-sensitive nature and the 15-minute quantitative aqueous conversion directly address the process safety and efficiency requirements for industrial-scale production of taurolidine and taurultam, avoiding the explosive hazards of diazide intermediates [1].

Metal-Free Chemoselective Peptide Ligation and Bioconjugation

Achieving 99% isolated yield in 15 min at room temperature makes this the reagent of choice for time-critical bioconjugation, including fluorescent tagging, metal-chelate attachment, and dendrimer decoration, without requiring copper or phosphine catalysts [2].

Solid-Phase Synthesis of C-Terminally Modified Peptide Libraries

The amino handle allows direct loading onto resins for SPPS, enabling efficient generation of sulfonamide-linked peptide libraries that can be cleaved under mild microwave conditions—an advantage not offered by simpler sulfonyl azides [3].

Synthesis of Densely Functionalized Sulfonamide Scaffolds for Medicinal Chemistry

The thio acid coupling product (N-acyl sulfonamide) can be alkylated with electrophiles to rapidly generate diverse sulfonamide-based compound collections, leveraging the bifunctional nature of the reagent for fragment-based drug discovery [2].

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